![molecular formula C18H20N2O4S B2593478 3-methoxy-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide CAS No. 690962-45-9](/img/structure/B2593478.png)
3-methoxy-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide
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Overview
Description
The compound “3-methoxy-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (SO2NH2). They are widely used in medicine, primarily as antibiotics .
Molecular Structure Analysis
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a benzenesulfonamide group and a methoxy group attached to the benzene ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the sulfonamide group might undergo hydrolysis, and the methoxy group might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the polar sulfonamide group might increase the compound’s solubility in water . The compound’s boiling point, density, and pKa are predicted to be 561.0±60.0 °C, 1.335±0.06 g/cm3, and 7.49±0.10, respectively .Scientific Research Applications
Antiviral Activity
Indole derivatives, including compounds with the pyrrolidine-1-carbonyl moiety, have demonstrated antiviral potential. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were investigated as antiviral agents. Among these, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives displayed potent antiviral activity against Coxsackie B4 virus , with IC50 values ranging from 0.4 to 2.1 μg/mL .
Medicinal Chemistry
The pyrrolidine-1-carbonyl group plays a crucial role in drug development. Researchers have utilized it to synthesize bioactive compounds. Notably:
- 1-Pyrrolidinecarbonyl chloride is employed in the synthesis of specific derivatives, such as (S)-4-[(benzyloxy)carbonyl]amino-3-methoxy-3-oxopropyl)phenyl pyrrolidine-1-carboxylate .
Antibacterial Properties
Pyrrolidine derivatives have been explored for their antibacterial activity. For instance:
- N′-substituted pyrrolidine derivatives showed varying antibacterial effects. The order of activity was N′-Et < N′-H < N′-Pr < N′-Ph .
- Substituents at the 4′-phenyl position also influenced antibacterial activity .
Other Biological Activities
Beyond antiviral and antibacterial effects, indole derivatives containing the pyrrolidine-1-carbonyl group exhibit:
- Anti-inflammatory , anticancer , anti-HIV , antioxidant , antimicrobial , antitubercular , and antidiabetic properties .
Natural Compounds
Indole derivatives are found in various natural compounds, including tryptophan and indole-3-acetic acid (a plant hormone). These natural sources highlight the significance of indole-based pharmacophores.
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring and its derivatives, including this compound, can interact with their targets in a variety of ways, leading to different biological profiles .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to interact with a variety of biochemical pathways, leading to diverse biological effects .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that compounds with a pyrrolidine ring can lead to a variety of biological effects, depending on their specific interactions with their targets .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-methoxy-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-24-16-5-4-6-17(13-16)25(22,23)19-15-9-7-14(8-10-15)18(21)20-11-2-3-12-20/h4-10,13,19H,2-3,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BASUHVPACWTKJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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